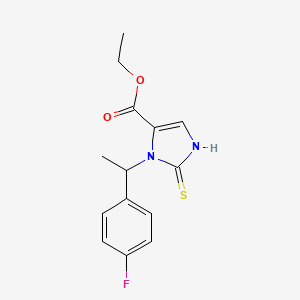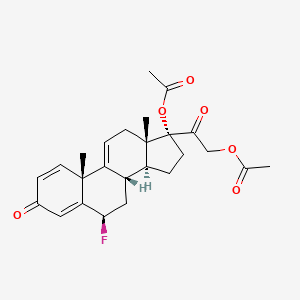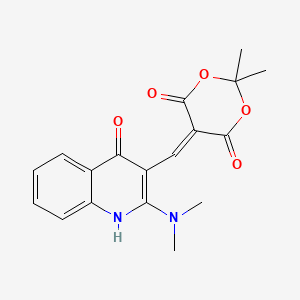
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is a complex organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring fused with a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure. The quinoline moiety is then introduced through a subsequent reaction involving dimethylamino and oxo groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest for their potential biological activities.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.
Dimedone: A compound with similar structural features but different reactivity and applications.
Barbituric Acid: Shares some chemical properties but is primarily used in the pharmaceutical industry.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-((2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)methylene)- is unique due to its combination of a dioxane ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
172753-45-6 |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5-[[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)24-16(22)12(17(23)25-18)9-11-14(21)10-7-5-6-8-13(10)19-15(11)20(3)4/h5-9H,1-4H3,(H,19,21) |
Clave InChI |
DAYKLCFLRRWNRT-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CC2=C(NC3=CC=CC=C3C2=O)N(C)C)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



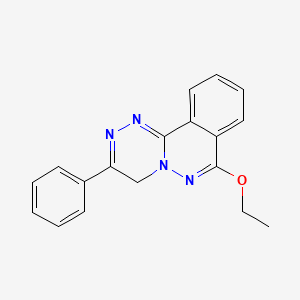
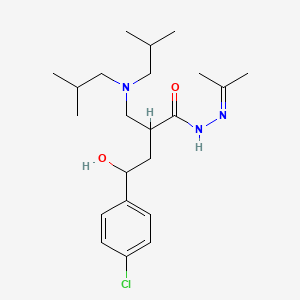
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

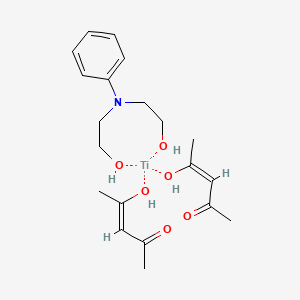
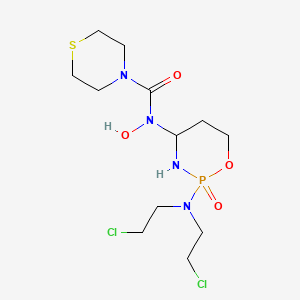

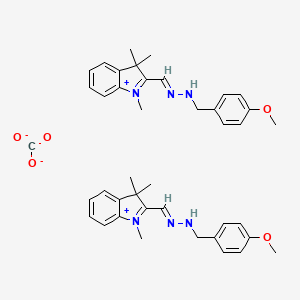
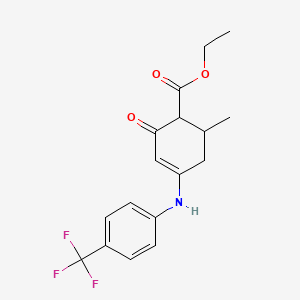
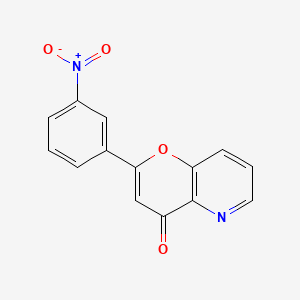
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
